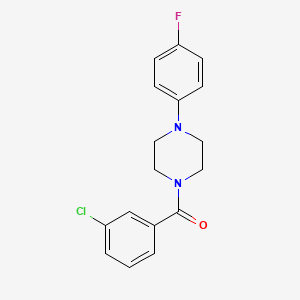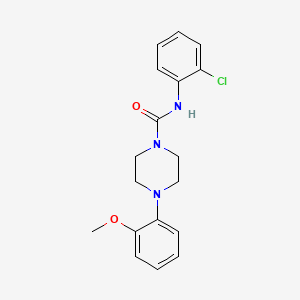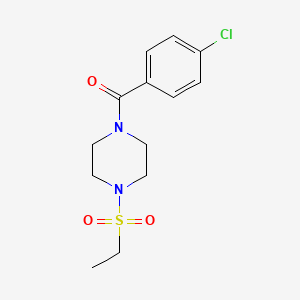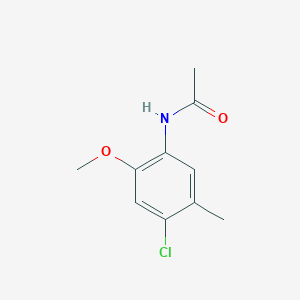
1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine, also known as 3C-4F-PP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential application in the field of medicine. This compound has been studied for its therapeutic effects in various diseases, including cancer, depression, and anxiety.
Wirkmechanismus
The mechanism of action of 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and histone deacetylase, which are involved in various cellular processes.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth. Additionally, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine in lab experiments is its potential therapeutic effects. It has been shown to have anti-tumor, anti-depressant, and anxiolytic effects, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine. One of the directions is to explore its potential therapeutic effects in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Furthermore, the development of more potent and selective derivatives of 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine may lead to the discovery of novel drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine involves the reaction of 3-chlorobenzoyl chloride and 4-fluoroaniline with piperazine in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic effects. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been shown to have anti-depressant and anxiolytic effects in animal models.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-3-1-2-13(12-14)17(22)21-10-8-20(9-11-21)16-6-4-15(19)5-7-16/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZRHWRWWJVCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5630117.png)
![4-[2-(4-pyrimidin-4-ylpiperazin-1-yl)ethyl]morpholine](/img/structure/B5630125.png)
![5,7-dimethyl-N-[3-(methylthio)propyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5630132.png)
![1-{2-[4-allyl-4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5630143.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5630146.png)
![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5630158.png)
![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B5630164.png)




![1-methyl-2-oxo-8-(3-pyridin-3-ylpropanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5630203.png)
![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5630219.png)